Cas no 135423-84-6 (L-Glutamic acid,N-[4-[[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propyn-1-ylamino]benzoyl]-)

L-Glutamic acid,N-[4-[[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propyn-1-ylamino]benzoyl]- structure
135423-84-6 structure
Product Name:L-Glutamic acid,N-[4-[[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propyn-1-ylamino]benzoyl]-
CAS-nummer:135423-84-6
MF:C23H23N7O5
MW:477.472624063492
CID:208661
PubChem ID:131878
Update Time:2025-04-19

L-Glutamic acid,N-[4-[[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propyn-1-ylamino]benzoyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • L-Glutamic acid,N-[4-[[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propyn-1-ylamino]benzoyl]-
    • 10-propargyl-5-deazaaminopterin analog of folic acid
    • L-Glutamic acid,N-[4-[[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]-2-propyn-1-ylamino]benz...
    • 10-Pdapt
    • L-Glutamic acid, N-(4-(((2,4-diaminopyrido(2,3-d)pyrimidin-6-yl)methyl)-2-propynylamino)benzoyl)-
    • N-(4-{[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl](prop-2-yn-1-yl)amino}benzoyl)-L-glutamic acid
    • (2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid
    • 135423-84-6
    • DTXSID00929000
    • N-(4-{[(4-Amino-2-imino-2,3-dihydropyrido[2,3-d]pyrimidin-6-yl)methyl](prop-2-yn-1-yl)amino}benzoyl)glutamic acid
    • Inchi: 1S/C23H23N7O5/c1-2-9-30(12-13-10-16-19(24)28-23(25)29-20(16)26-11-13)15-5-3-14(4-6-15)21(33)27-17(22(34)35)7-8-18(31)32/h1,3-6,10-11,17H,7-9,12H2,(H,27,33)(H,31,32)(H,34,35)(H4,24,25,26,28,29)/t17-/m0/s1
    • InChI-sleutel: IOYMKUPOYSMDNI-KRWDZBQOSA-N
    • LACHT: OC([C@H](CCC(=O)O)NC(C1C=CC(=CC=1)N(CC#C)CC1C=NC2C(=C(N)N=C(N)N=2)C=1)=O)=O

Berekende eigenschappen

  • Exacte massa: 477.17629
  • Monoisotopische massa: 477.176
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 35
  • Aantal draaibare bindingen: 10
  • Complexiteit: 809
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.6
  • Topologisch pooloppervlak: 198Ų

Experimentele eigenschappen

  • Dichtheid: 1.495
  • Brekindex: 1.734
  • PSA: 197.65
Aanbevolen leveranciers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.